molecular formula C15H12N4O2S B4872424 2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4872424
M. Wt: 312.3 g/mol
InChI Key: JUYMNPXTYBFHBF-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a methoxy group attached to a benzamide core, with a pyridinyl and thiadiazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Formation of Benzamide: The final step involves the reaction of the intermediate with 2-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group in the pyridinyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[5-(4-aminopyridinyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Formation of 2-ethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-pyridinyl)benzamide
  • 2-methoxy-N-(4-pyridinyl)benzamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with unique electronic characteristics.

Properties

IUPAC Name

2-methoxy-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-21-12-5-3-2-4-11(12)13(20)17-15-19-18-14(22-15)10-6-8-16-9-7-10/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYMNPXTYBFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
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2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
2-methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

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